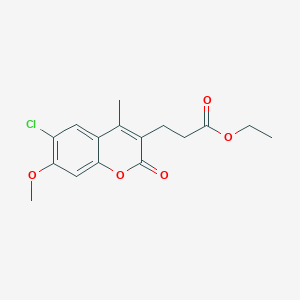

ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO5/c1-4-21-15(18)6-5-10-9(2)11-7-12(17)14(20-3)8-13(11)22-16(10)19/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJGGMOSBYSONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OC)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, with typical conditions including reflux in appropriate solvents and the use of catalysts or bases .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, such as:

- Esterification: The compound can be used to create esters with different alcohols, enhancing its utility in organic synthesis.

- Electrophilic Aromatic Substitution: The chloro and methoxy groups can be modified to introduce new functional groups, facilitating the development of novel compounds.

Biological Applications

Potential Therapeutic Effects

Research indicates that this compound exhibits various biological activities, making it a candidate for therapeutic applications. Some notable effects include:

- Anticancer Activity: Studies have shown that chromenone derivatives can inhibit cancer cell proliferation. For instance, ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-y)propanoate was tested against several cancer cell lines, demonstrating significant cytotoxic effects .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

| A549 | 10.0 |

- Anti-inflammatory Properties: The compound has been investigated for its ability to modulate inflammatory pathways, potentially serving as an anti-inflammatory agent .

Industrial Applications

Development of New Materials

In addition to its biological significance, this compound is explored for its role in developing new materials, including:

- Dyes and Pigments: The unique chromenone structure allows for the synthesis of colorants used in various industrial applications.

Case Studies

-

Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several chromenone derivatives, including ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-y)propanoate. Results indicated that the compound effectively induced apoptosis in cancer cells through caspase activation . -

Anti-inflammatory Studies

Research conducted at a leading university demonstrated that this compound reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Structural and Functional Insights

Methoxy (-OCH₃) at Position 7: Balances lipophilicity and polarity, improving membrane permeability compared to bulkier groups like benzodioxol or benzyloxy . Methyl (-CH₃) at Position 4: Contributes to steric stabilization without significantly altering electronic properties.

Role of the Propanoate Ester: The ethyl propanoate group at position 3 increases solubility in organic solvents and may serve as a prodrug moiety, enabling hydrolytic activation in biological systems .

Comparative Lipophilicity :

- Analogs with bulky substituents (e.g., pentamethylbenzyloxy in ) exhibit higher molecular weights (470.98 g/mol) and LogP values, reducing aqueous solubility but enhancing lipid membrane penetration.

- The target compound’s smaller substituents (Cl, OCH₃, CH₃) likely offer a balance between lipophilicity and bioavailability.

Research Findings

Antimicrobial Activity: Marine-derived pyranyl benzoate analogs (e.g., compounds 128 and 129 in ) with ethylbutyl groups showed stronger antibacterial activity than homologs with methylpropanoate moieties. This suggests that substituent size and electronic effects critically influence bioactivity. The target compound’s chloro and methoxy groups may mimic these effects, though explicit data is lacking.

Physical Properties: Ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate () has a density of 1.3 g/cm³ and boiling point of 557.6°C, typical of coumarin derivatives.

Synthetic and Analytical Methods :

- X-ray crystallography (via SHELX and ORTEP ) and NMR spectroscopy are critical for structural elucidation of these compounds.

Biological Activity

Ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate is a synthetic organic compound classified within the chromen-2-one derivatives. This compound is notable for its complex structure, characterized by a bicyclic system consisting of a benzene ring fused to a pyrone ring, which imparts unique biological properties.

Chemical Structure and Properties

The IUPAC name for this compound is ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)propanoate. Its molecular formula is , and it possesses a molecular weight of approximately 334.76 g/mol. The compound's structure includes various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)propanoate |

| Molecular Formula | |

| Molecular Weight | 334.76 g/mol |

| CAS Number | Not specified |

Antimicrobial Properties

Research indicates that compounds within the chromenone class, including ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate, exhibit significant antimicrobial activity. Studies have shown that these derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Activity

The anticancer properties of this compound have been a focal point in recent studies. Ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate has demonstrated efficacy against several cancer cell lines, including colon carcinoma (HCT116) and breast cancer (MCF7). The mechanism of action is believed to involve the inhibition of specific enzymes linked to cancer cell proliferation.

The biological effects of ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate are attributed to its ability to interact with molecular targets such as:

- Enzyme Inhibition : The compound may inhibit enzymes involved in the metabolic pathways of cancer cells, leading to reduced cell proliferation.

- Receptor Modulation : It may modulate the activity of certain receptors that are crucial for cell signaling and growth.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of specific substituents on the chromenone core significantly influences its biological activity. For instance, the chloro and methoxy groups enhance its potency against cancer cell lines compared to other derivatives lacking these groups.

Study on Anticancer Activity

In a study published in Molecules, ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate was tested against multiple cancer cell lines. The results indicated an IC50 value lower than that of traditional chemotherapeutics like doxorubicin, highlighting its potential as an effective anticancer agent .

Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of various chromenones, including this compound. The findings revealed significant inhibition of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or esterification. For example, analogous chromenone derivatives are prepared by reacting hydroxycoumarin precursors with alkyl halides (e.g., ethyl bromopropanoate) in polar aprotic solvents (e.g., acetone) under reflux with a base (e.g., K₂CO₃) . Reaction optimization involves solvent selection (polarity affects yield), temperature control to prevent ester hydrolysis, and stoichiometric ratios to minimize byproducts. Purity is validated via HPLC or TLC.

Q. How is structural confirmation performed for this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., chloro, methoxy, methyl groups) and ester linkages. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons in the chromenone ring appear downfield (δ 6.5–8.0 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) with exact mass matching theoretical values .

- X-ray Crystallography : SHELX or WinGX software refines crystal structures, resolving bond angles and packing interactions .

Q. What are the key physicochemical properties influencing its reactivity?

- Critical Properties :

- LogP : Estimated via computational tools (e.g., ChemDraw) to predict lipophilicity, crucial for bioavailability studies.

- Hydrolysis Sensitivity : The ester group is prone to hydrolysis under acidic/basic conditions, necessitating stability studies in buffer solutions .

- Solubility : Tested in DMSO, ethanol, and aqueous buffers to guide formulation for biological assays .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in bioactivity across structural analogs?

- Methodology :

- Compare hydrogen-bonding networks and π-π stacking in crystal structures (e.g., using ORTEP-III) to explain differences in receptor binding. For example, methoxy vs. chloro substituents alter electron density, affecting interactions with biological targets .

- Case Study : Analogous compounds with dichloro substituents (e.g., C15H14Cl2O5) show enhanced anticancer activity due to increased electrophilicity, validated via XRD and molecular docking .

Q. What experimental strategies address discrepancies in SAR (Structure-Activity Relationship) studies?

- Methodology :

- Systematic Substitution : Synthesize derivatives with incremental changes (e.g., replacing methoxy with ethoxy or methyl with trifluoromethyl) and test bioactivity. For example, trifluoromethyl analogs exhibit improved metabolic stability .

- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ values) with activity trends. Contradictions arise when steric effects dominate electronic contributions .

Q. How are advanced spectroscopic techniques applied to study degradation pathways?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.